molecular formula C12H15F2NO B4908918 N-(3,4-difluorophenyl)-2-methylpentanamide

N-(3,4-difluorophenyl)-2-methylpentanamide

Cat. No.: B4908918
M. Wt: 227.25 g/mol
InChI Key: QCMDPLIVXDYYFE-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-methylpentanamide is an organic compound characterized by the presence of a difluorophenyl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-methylpentanamide typically involves the reaction of 3,4-difluoroaniline with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion to the desired amide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amide nitrogen, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or other substituted aromatic derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-methylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the difluorophenyl group.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The difluorophenyl group can enhance binding affinity and specificity, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

  • N-(3,4-difluorophenyl)-2-methylbutanamide
  • N-(3,4-difluorophenyl)-2-methylhexanamide
  • N-(3,4-difluorophenyl)-2-methylpropanamide

Comparison: N-(3,4-difluorophenyl)-2-methylpentanamide is unique due to its specific chain length and substitution pattern, which can influence its physical and chemical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a distinct compound of interest in various research and industrial applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c1-3-4-8(2)12(16)15-9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMDPLIVXDYYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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